N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1252911-50-4
VCID: VC7062585
InChI: InChI=1S/C15H16N4O3S2/c1-3-5-19-14(21)13-10(4-6-23-13)16-15(19)24-8-12(20)17-11-7-9(2)22-18-11/h4,6-7H,3,5,8H2,1-2H3,(H,17,18,20)
SMILES: CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=NOC(=C3)C
Molecular Formula: C15H16N4O3S2
Molecular Weight: 364.44

N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

CAS No.: 1252911-50-4

Cat. No.: VC7062585

Molecular Formula: C15H16N4O3S2

Molecular Weight: 364.44

* For research use only. Not for human or veterinary use.

N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide - 1252911-50-4

Specification

CAS No. 1252911-50-4
Molecular Formula C15H16N4O3S2
Molecular Weight 364.44
IUPAC Name N-(5-methyl-1,2-oxazol-3-yl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Standard InChI InChI=1S/C15H16N4O3S2/c1-3-5-19-14(21)13-10(4-6-23-13)16-15(19)24-8-12(20)17-11-7-9(2)22-18-11/h4,6-7H,3,5,8H2,1-2H3,(H,17,18,20)
Standard InChI Key SUKKBXAEBDOTFS-UHFFFAOYSA-N
SMILES CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=NOC(=C3)C

Introduction

N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound featuring an oxazole ring, a thienopyrimidine core, and an acetamide group. This compound is notable for its unique chemical structure and potential applications across various scientific fields, including chemistry, biology, medicine, and industry.

Synthesis

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions:

  • Formation of the Oxazole Ring: This involves cyclization reactions starting from suitable precursors.

  • Synthesis of Thienopyrimidine Core: This step involves the synthesis of the thienopyrimidine ring system using thiophene and pyrimidine derivatives.

  • Coupling Reaction: The oxazole and thienopyrimidine intermediates are coupled using a sulfanyl linkage.

  • Acetamide Formation: The final step involves introducing the acetamide group through an acylation reaction.

Applications and Research Findings

This compound has several potential applications:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.

  • Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic effects and as a lead compound for drug development.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action:

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the application.

Comparison with Similar Compounds

Similar compounds include variations of the thienopyrimidine core with different alkyl groups (e.g., methyl, ethyl). The presence of a propyl group in N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide may confer distinct chemical and biological properties compared to these analogs.

Data Table: Comparison of Similar Compounds

Compound NameMolecular FormulaBiological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamideNot specifiedPotential antimicrobial and anticancer properties
N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamideNot specifiedSimilar potential biological activities
N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-ethyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamideNot specifiedSimilar potential biological activities

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